molecular formula C19H19N3O2S B11087068 3-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11087068
M. Wt: 353.4 g/mol
InChI Key: HXVWIBODSFOSOQ-UHFFFAOYSA-N
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Description

3-AMINO-N-(3-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an amino group, a methoxyphenyl group, and a thienoquinoline core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of 3-methoxyaniline with a suitable thienoquinoline precursor under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(3-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the amino group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

3-AMINO-N-(3-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(3-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline and its derivatives share a similar core structure but differ in their functional groups and biological activities.

    Thienoquinoline Derivatives: Other thienoquinoline compounds may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

3-AMINO-N-(3-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and amino groups, along with the thienoquinoline core, make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-24-13-7-4-6-12(10-13)21-18(23)17-16(20)14-9-11-5-2-3-8-15(11)22-19(14)25-17/h4,6-7,9-10H,2-3,5,8,20H2,1H3,(H,21,23)

InChI Key

HXVWIBODSFOSOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

Origin of Product

United States

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